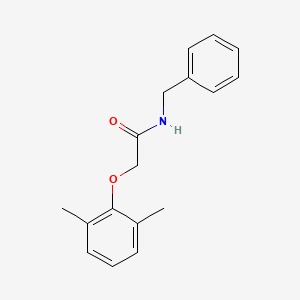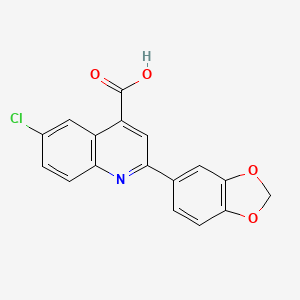
2-(1,3-Benzodioxol-5-yl)-6-chloroquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Benzodioxol-5-yl)-6-chloroquinoline-4-carboxylic acid, otherwise known as 2-BDQCA, is a heterocyclic compound with an aromatic ring structure consisting of a benzodioxole, a quinoline, and a carboxylic acid. It has a wide range of applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. In particular, it has been used as a precursor to various drugs, as a ligand for various enzymes, and as a fluorescent probe for imaging and diagnostics.
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
- Gao et al. (2011) described the synthesis of novel methylenedioxy-bearing quinoline-3-carboxylic acid derivatives, highlighting the utility of 2-(1,3-benzodioxol-5-yl) quinoline derivatives in organic synthesis (Gao, Liu, Jiang, & Li, 2011).
Organometallic Chemistry
- Xiao et al. (2013) focused on organotin carboxylates based on amide carboxylic acids, showcasing the relevance of quinoline carboxylic acids in the synthesis of organometallic compounds (Xiao, Han, Mei, Zhu, Shao, Liang, Tian, & Xu, 2013).
Antimicrobial and Antitubercular Properties
- Marvadi et al. (2020) synthesized novel dihydroquinoline-6-carboxamides and evaluated them for their antitubercular activity, highlighting the potential of quinoline derivatives in medicinal chemistry (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).
- The study by Selvam et al. (2010) on the synthesis of quinazolin-4(3H)-ones and their antiviral activities further underlines the importance of quinoline derivatives in the development of antiviral drugs (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
Biological Activities and Molecular Interactions
- Senthilkumar et al. (2009) explored quinolone-3-carboxylic acids for their antimycobacterial activities, demonstrating the diverse biological applications of quinoline derivatives (Senthilkumar, Dinakaran, Yogeeswari, Sriram, China, & Nagaraja, 2009).
Quantum-Chemical Calculations and Cytotoxic Activity
- Marinov et al. (2019) synthesized 1,8-naphthalimide derivatives with non-protein amino acids, including quinoline derivatives, and assessed their cytotoxic activities, showing the relevance in cancer research (Marinov, Naydenova, Momekov, Prodanova, Markova, Voynikov, & Stoyanov, 2019).
Mecanismo De Acción
Target of Action
Similar compounds have been reported to inhibit the enzymeCyclooxygenase (COX) . COX is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body.
Mode of Action
Based on the known actions of similar compounds, it can be inferred that it may interact with its target enzyme (like cox) and inhibit its activity . This inhibition could lead to a decrease in the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
If we consider its potential cox-inhibiting activity, it could affect thearachidonic acid pathway . This pathway is responsible for the production of prostaglandins, thromboxanes, and leukotrienes, which are all involved in inflammatory responses.
Result of Action
This could result in decreased inflammation and pain signaling at the cellular level .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the specific structural features of 2-(1,3-Benzodioxol-5-yl)-6-chloroquinoline-4-carboxylic acid.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6-chloroquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClNO4/c18-10-2-3-13-11(6-10)12(17(20)21)7-14(19-13)9-1-4-15-16(5-9)23-8-22-15/h1-7H,8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXGTHADBCZERH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-4-(Dimethylamino)-N-[[3-(methoxymethyl)pyridin-4-yl]methyl]but-2-enamide](/img/structure/B3007474.png)
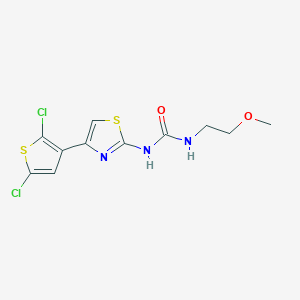
![[2-[1,3-Benzothiazol-2-yl(ethyl)amino]-2-oxoethyl] 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate](/img/structure/B3007477.png)
![3-((3-chlorophenyl)sulfonyl)-N-isopropylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3007480.png)
![1-methyl-3-(naphthalen-1-ylmethyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3007482.png)

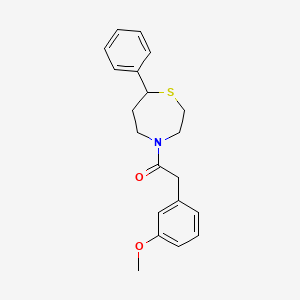

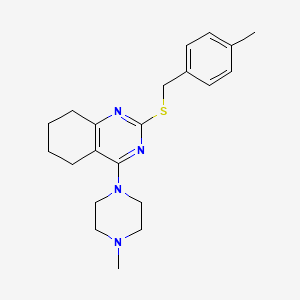
![[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B3007489.png)
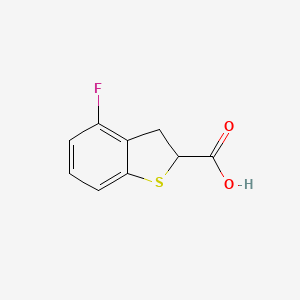
![2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3007491.png)
![1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine](/img/structure/B3007493.png)
